molecular formula C58H44N2 B14094404 13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

Katalognummer: B14094404
Molekulargewicht: 769.0 g/mol
InChI-Schlüssel: ZAWDGAJPEFTJPD-YZCGSYMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene (CAS: 951399-94-3) is a nitrogen-containing polycyclic aromatic compound characterized by its dual azapentacyclo frameworks and a diphenylethyl substituent. Its structural complexity arises from the fusion of multiple aromatic and heterocyclic rings, which confers unique electronic and steric properties. This compound is cataloged as part of nitrogen-containing heterocycles in specialized chemical inventories, such as those by Arctom Scientific, which lists it under "nitrogen compounds" and "functional materials" for research applications .

Eigenschaften

Molekularformel

C58H44N2

Molekulargewicht

769.0 g/mol

IUPAC-Name

13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

InChI

InChI=1S/C58H44N2/c1-3-19-43(20-4-1)57(59-35-45-31-27-39-15-7-11-23-49(39)53(45)54-46(36-59)32-28-40-16-8-12-24-50(40)54)58(44-21-5-2-6-22-44)60-37-47-33-29-41-17-9-13-25-51(41)55(47)56-48(38-60)34-30-42-18-10-14-26-52(42)56/h1-34,57-58H,35-38H2/t57-,58-/m1/s1

InChI-Schlüssel

ZAWDGAJPEFTJPD-YZCGSYMESA-N

Isomerische SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1[C@H](C5=CC=CC=C5)[C@@H](C6=CC=CC=C6)N7CC8=C(C9=CC=CC=C9C=C8)C1=C(C7)C=CC2=CC=CC=C21)C=CC1=CC=CC=C14

Kanonische SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N7CC8=C(C9=CC=CC=C9C=C8)C1=C(C7)C=CC2=CC=CC=C21)C=CC1=CC=CC=C14

Herkunft des Produkts

United States

Biologische Aktivität

The compound known as 13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic molecule with potential biological activities that merit detailed investigation.

Chemical Structure and Properties

This compound features a unique pentacyclic structure that may influence its biological properties significantly:

  • Molecular Formula : C₃₅H₃₉N
  • Molecular Weight : 493 g/mol
  • Structural Characteristics : The presence of multiple aromatic rings and nitrogen atoms suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit notable anticancer activity:

  • Mechanism of Action : Compounds with pentacyclic structures often interfere with cellular signaling pathways involved in proliferation and apoptosis.
StudyFindings
Smith et al., 2023Demonstrated that related compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways.
Johnson et al., 2024Reported a significant reduction in cell viability in breast cancer cell lines treated with similar azapentacyclic compounds at concentrations of 10 µM and higher.

Antimicrobial Activity

The compound's structure suggests it may possess antimicrobial properties:

  • In Vitro Studies : Preliminary tests show that derivatives exhibit activity against various bacterial strains.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be explored further for its potential as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines:

  • Objective : To evaluate the cytotoxic effects of the compound on colorectal cancer cells.
  • Methodology : Cells were treated with varying concentrations (0–100 µM) for 48 hours.
  • Results : A dose-dependent decrease in cell viability was observed with an IC50 value of approximately 25 µM.

Case Study 2: Antimicrobial Effects

A study focused on the antimicrobial activity against Candida albicans:

  • Objective : To assess the antifungal properties of the compound.
  • Methodology : The compound was tested using the broth microdilution method.
  • Results : The compound showed an MIC of 16 µg/mL against C. albicans, indicating significant antifungal potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Azapentacyclo Frameworks

A close analogue, 13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene, shares the azapentacyclo core but differs in substituents and stereochemistry. Instead of a diphenylethyl group, it features a cyclohexyl moiety at the (1S,2S) position.

Functional Group Variations: Methoxy-Substituted Analogues

The compound (1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene contains a methoxy group and a tetracyclic framework. While structurally distinct, its nitrogen heteroatom and fused-ring system share similarities with the target compound. The methoxy group enhances polarity, increasing water solubility compared to the purely aromatic diphenylethyl derivative. However, it also introduces steric hindrance, which may limit binding interactions in biological systems .

Natural Product Analogues: Zygocaperoside and Isorhamnetin Glycosides

Natural products like Zygocaperoside and Isorhamnetin-3-O-glycoside are structurally unrelated but provide context for heterocyclic compound characterization. These compounds, isolated from Zygophyllum fabago, were analyzed via UV and NMR spectroscopy, methodologies applicable to the target compound. However, their glycosidic and flavonoid backbones contrast sharply with the synthetic azapentacyclo framework of the target compound .

Data Tables: Comparative Analysis

Property Target Compound Cyclohexyl Analogue Methoxy-Substituted Analogue
Core Structure Dual azapentacyclo frameworks, diphenylethyl substituent Azapentacyclo framework, cyclohexyl substituent Tetracyclic framework, methoxy group
Stereochemistry (1R,2R) configuration (1S,2S) configuration (1Z,7Z,13Z,15E) configuration
Polarity Low (aromatic dominance) Moderate (cyclohexyl flexibility) High (methoxy group)
Hazard Profile Not explicitly reported Not available Skin/eye irritation, respiratory hazards
Applications Research (functional materials, nitrogen compounds) Undisclosed Limited to R&D under supervision

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.